molecular formula C18H13BrN2O B2713445 4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide CAS No. 316131-66-5

4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide

Cat. No. B2713445
CAS RN: 316131-66-5
M. Wt: 353.219
InChI Key: YKHQHSBGQLCIKM-UDWIEESQSA-N
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Description

Synthesis Analysis

The synthesis of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide was carried out using the Schiff base technique. To make the compound, 2,4-dimethoxybenzaldehyde and 4 bromobenzoic hydrazide were employed .


Molecular Structure Analysis

Single crystals of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide have been grown by slow evaporation technique. The molecular structure of the grown crystal was confirmed by Single-crystal X-ray diffraction (SC-XRD) studies .


Chemical Reactions Analysis

The active functional groups present in the synthesized compound were identified by Fourier transform infrared (FTIR) spectroscopy. The UV–Vis spectrum is used to examine the optical characteristics of the grown crystal .


Physical And Chemical Properties Analysis

The HOMO and LUMO energies are predicted as − 5.8981 and − 1.7469 eV. The energy gap between HOMO and LUMO is 4.1511 eV. The natural bond orbital (NBO) analysis results state that the highest energy transfer occurs between the donor π (C14-C21) and acceptor π* (C15-C16). The first-order hyperpolarizability value of the synthesized compound is six times greater than that of urea .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide”:

Nonlinear Optical (NLO) Materials

4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide has shown promising properties as a nonlinear optical material. These materials are crucial in the development of advanced photonic devices, including optical switches, modulators, and frequency converters. The compound’s high first-order hyperpolarizability and significant nonlinear optical response make it suitable for applications in optical data storage and telecommunications .

Photovoltaic Applications

The compound’s unique electronic structure, characterized by its conjugated system, makes it a potential candidate for use in photovoltaic cells. Its ability to absorb light and convert it into electrical energy can be harnessed in the development of organic solar cells. The efficiency of these cells can be enhanced by incorporating such compounds, which can improve light absorption and charge transport properties .

Photocatalysis

4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide can be utilized in photocatalytic applications due to its ability to generate reactive oxygen species under light irradiation. This property is valuable in environmental applications, such as the degradation of pollutants in water and air. The compound’s photocatalytic efficiency can be leveraged to develop more effective and sustainable methods for environmental remediation .

Biological Activity and Medicinal Chemistry

Research has indicated that Schiff base derivatives, including 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide, exhibit significant biological activities. These compounds can act as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in the design and development of new therapeutic agents .

Molecular Sensors

The compound’s ability to form stable complexes with metal ions can be exploited in the development of molecular sensors. These sensors can detect and quantify various metal ions in environmental and biological samples. The specificity and sensitivity of these sensors can be enhanced by modifying the chemical structure of the compound to target specific ions .

Organic Light-Emitting Diodes (OLEDs)

4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide can be used in the fabrication of OLEDs due to its excellent electroluminescent properties. The compound’s ability to emit light when an electric current is applied makes it suitable for use in display technologies and lighting applications. The development of efficient and stable OLED materials can lead to advancements in flexible and wearable electronic devices .

Coordination Chemistry

The compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique chemical and physical properties, making them useful in catalysis, material science, and as models for biological systems. The study of these complexes can provide insights into the design of new materials with tailored properties .

Quantum Chemical Studies

Quantum chemical studies of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide can provide valuable information about its electronic structure, stability, and reactivity. These studies can help in understanding the fundamental properties of the compound and predicting its behavior in different chemical environments. This knowledge is essential for the rational design of new compounds with desired properties .

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is not fully understood, but research has shown that it can interact with specific molecular targets in cells, leading to changes in cellular signaling pathways and ultimately inducing cell death .

properties

IUPAC Name

4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHQHSBGQLCIKM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide

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